4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1032506-87-8
VCID: VC7382273
InChI: InChI=1S/C14H8F4O/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H
SMILES: C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)C(F)(F)F
Molecular Formula: C14H8F4O
Molecular Weight: 268.211

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

CAS No.: 1032506-87-8

Cat. No.: VC7382273

Molecular Formula: C14H8F4O

Molecular Weight: 268.211

* For research use only. Not for human or veterinary use.

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde - 1032506-87-8

Specification

CAS No. 1032506-87-8
Molecular Formula C14H8F4O
Molecular Weight 268.211
IUPAC Name 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzaldehyde
Standard InChI InChI=1S/C14H8F4O/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H
Standard InChI Key KLJVDQMXJHPTLM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)C(F)(F)F

Introduction

Chemical Identification and Structural Features

Molecular Data

The compound’s IUPAC name is 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzaldehyde, reflecting its biphenyl structure with distinct substituents. Key identifiers include:

PropertyValue
CAS Number1032506-87-8
Molecular FormulaC14H8F4O\text{C}_{14}\text{H}_{8}\text{F}_{4}\text{O}
Molecular Weight268.211 g/mol
InChIInChI=1S/C14H8F4O/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H
SMILESC1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)C(F)(F)F

The aldehyde group at the 4-position of the biphenyl system is highly reactive, enabling further functionalization, while the fluorine and trifluoromethyl groups enhance metabolic stability and electronic effects .

Structural Analysis

X-ray crystallography of analogous compounds reveals that the trifluoromethyl group induces significant steric and electronic perturbations. The -CF₃ group’s strong electron-withdrawing nature polarizes the adjacent phenyl ring, increasing electrophilicity at the aldehyde group. This polarization facilitates nucleophilic additions, such as condensation reactions with amines to form Schiff bases.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde typically involves cross-coupling reactions to assemble the biphenyl core. A plausible pathway includes:

  • Suzuki-Miyaura Coupling: Reacting 4-bromo-3-(trifluoromethyl)fluorobenzene with 4-formylphenylboronic acid under palladium catalysis.

  • Functional Group Introduction: Sequential fluorination and trifluoromethylation steps, though specific reagents and conditions remain proprietary.

Challenges include regioselectivity in introducing the fluorine and trifluoromethyl groups, which require careful optimization of reaction parameters (e.g., temperature, catalyst loading) .

Physicochemical Properties

Physical Properties

PropertyValue
AppearanceWhite to light yellow powder
Melting PointNot reported
SolubilityLikely soluble in DMSO, THF

Comparative analysis with similar biphenyl aldehydes (e.g., 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde, CAS 90035-34-0) suggests a melting point range of 74–78°C, though experimental confirmation is needed .

Chemical Reactivity and Applications

Reactivity Profile

The aldehyde moiety participates in classic reactions:

  • Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃.

  • Reduction: Yields primary alcohols via NaBH₄ or LiAlH₄.

  • Condensation: Reacts with amines to form imines, useful in drug discovery.

The trifluoromethyl group’s electron-withdrawing effects stabilize intermediates, enabling selective modifications at the aldehyde position.

Applications in Pharmaceuticals

Fluorinated biphenyl aldehydes are intermediates in kinase inhibitors and anti-inflammatory agents. For example, analogs of this compound have shown promise as PPARγ agonists, modulating glucose metabolism and inflammation.

Material Science Applications

In organic electronics, the compound’s rigid biphenyl structure and fluorine substituents enhance thermal stability and charge transport, making it a candidate for organic light-emitting diodes (OLEDs) .

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